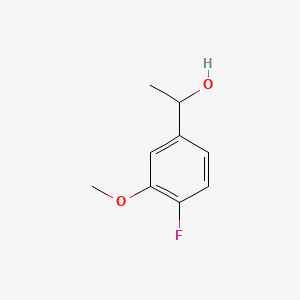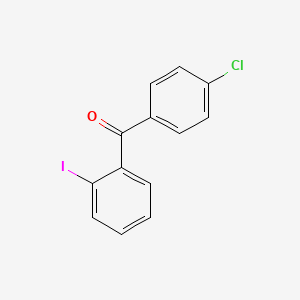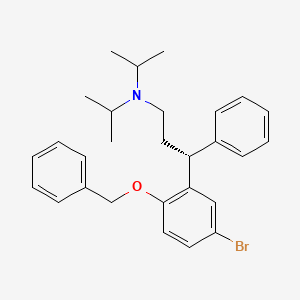
2-氟-5-(4-甲氧基苯基)吡啶
描述
2-Fluoro-5-(4-methoxyphenyl)pyridine is a fluorinated pyridine derivative with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methoxyphenyl group attached to the pyridine ring
科学研究应用
2-Fluoro-5-(4-methoxyphenyl)pyridine has several scientific research applications, including:
Biology: It can serve as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
Target of Action
It’s worth noting that similar compounds have been used in proteomics research applications .
Mode of Action
It’s known that similar compounds are used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves the oxidative addition of formally electrophilic organic groups to palladium, followed by transmetalation with formally nucleophilic organic groups transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions, in which similar compounds are used, could potentially affect various biochemical pathways due to the formation of new carbon–carbon bonds .
Result of Action
The suzuki–miyaura cross-coupling reactions, in which similar compounds are used, result in the formation of new carbon–carbon bonds , which could potentially lead to various molecular and cellular effects.
Action Environment
It’s known that the suzuki–miyaura cross-coupling reactions, in which similar compounds are used, are exceptionally mild and functional group tolerant , suggesting that they could potentially be influenced by various environmental factors.
生化分析
Biochemical Properties
2-Fluoro-5-(4-methoxyphenyl)pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 2-Fluoro-5-(4-methoxyphenyl)pyridine and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved .
Additionally, 2-Fluoro-5-(4-methoxyphenyl)pyridine has been shown to bind to certain receptor proteins, such as G-protein coupled receptors (GPCRs), modulating their signaling pathways. This binding can alter the downstream signaling cascades, affecting various cellular processes .
Cellular Effects
The effects of 2-Fluoro-5-(4-methoxyphenyl)pyridine on cellular function are diverse and depend on the cell type and context. In neuronal cells, this compound has been found to influence cell signaling pathways, particularly those involving neurotransmitter release and synaptic plasticity. By modulating GPCR activity, 2-Fluoro-5-(4-methoxyphenyl)pyridine can affect the release of neurotransmitters such as dopamine and serotonin, thereby influencing mood, cognition, and behavior .
In addition to its effects on neuronal cells, 2-Fluoro-5-(4-methoxyphenyl)pyridine has been observed to impact gene expression in various cell types. This compound can modulate the expression of genes involved in cellular metabolism, growth, and differentiation. For example, it has been shown to upregulate the expression of genes involved in oxidative stress response, enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-5-(4-methoxyphenyl)pyridine involves several key interactions at the molecular level. One of the primary mechanisms is its binding to enzyme active sites, where it can act as either an inhibitor or an activator. For instance, when binding to cytochrome P450 enzymes, 2-Fluoro-5-(4-methoxyphenyl)pyridine can inhibit the enzyme’s catalytic activity by occupying the active site and preventing substrate access .
Furthermore, 2-Fluoro-5-(4-methoxyphenyl)pyridine can interact with transcription factors, influencing gene expression. By binding to specific transcription factors, this compound can either enhance or repress the transcription of target genes, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-(4-methoxyphenyl)pyridine can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to 2-Fluoro-5-(4-methoxyphenyl)pyridine can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-(4-methoxyphenyl)pyridine in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, 2-Fluoro-5-(4-methoxyphenyl)pyridine can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism and detoxification .
Metabolic Pathways
2-Fluoro-5-(4-methoxyphenyl)pyridine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 2-Fluoro-5-(4-methoxyphenyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) . Once inside the cell, 2-Fluoro-5-(4-methoxyphenyl)pyridine can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-Fluoro-5-(4-methoxyphenyl)pyridine is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications and targeting signals . The localization of 2-Fluoro-5-(4-methoxyphenyl)pyridine within these organelles can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making this method highly efficient and widely used in organic synthesis.
Industrial Production Methods
Industrial production of 2-Fluoro-5-(4-methoxyphenyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
2-Fluoro-5-(4-methoxyphenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxyphenyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the methoxyphenyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different functionalized derivatives of the original compound.
相似化合物的比较
Similar Compounds
2-Fluoropyridine: Lacks the methoxyphenyl group, making it less versatile in certain applications.
5-Fluoro-2-methoxypyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Fluoro-2-methoxypyridine:
Uniqueness
2-Fluoro-5-(4-methoxyphenyl)pyridine is unique due to the combination of the fluorine atom and the methoxyphenyl group on the pyridine ring. This specific substitution pattern imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
2-fluoro-5-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADFLNQUJBKKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650455 | |
| Record name | 2-Fluoro-5-(4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444120-93-8 | |
| Record name | 2-Fluoro-5-(4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1604350.png)











